molecular formula C28H23BrClN5O4S B2802264 4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-72-0

4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2802264
CAS RN: 422288-72-0
M. Wt: 640.94
InChI Key: NYMMHQWCCCAMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H23BrClN5O4S and its molecular weight is 640.94. The purity is usually 95%.
BenchChem offers high-quality 4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A series of N-substituted bromoquinazolinones have been synthesized and evaluated for their antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. These compounds exhibit significant antibacterial properties, highlighting the potential of bromoquinazolinones and related structures in developing new antimicrobial agents (Singh et al., 2010).

Anti-inflammatory and Analgesic Activities

Derivatives of quinazolinone, including those substituted at various positions, have been synthesized and tested for their non-steroidal anti-inflammatory and analgesic properties. Some of these compounds have shown promising results in comparison to standard drugs, indicating their potential in treating inflammatory conditions and pain (Kumar et al., 2014).

Antiviral Activity

Quinazolinone derivatives have also been explored for their antiviral activities, particularly against HIV, HSV, and vaccinia viruses. Specific bromo-substituted quinazolinone compounds have demonstrated notable efficacy, suggesting a potential route for the development of new antiviral therapeutics (Selvam et al., 2010).

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds, including quinazolinones and pyrido[1,2-a]pyrimidines, are crucial for understanding their chemical properties and potential applications. Research in this area focuses on developing novel synthetic routes and identifying the physicochemical properties of these compounds, laying the groundwork for their application in medicinal chemistry and drug development (Al-Issa, 2012).

properties

IUPAC Name

4-[[6-bromo-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrClN5O4S/c1-39-11-10-31-26(37)18-4-2-17(3-5-18)14-35-27(38)22-12-19(29)6-8-23(22)33-28(35)40-16-21-13-25(36)34-15-20(30)7-9-24(34)32-21/h2-9,12-13,15H,10-11,14,16H2,1H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMHQWCCCAMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.